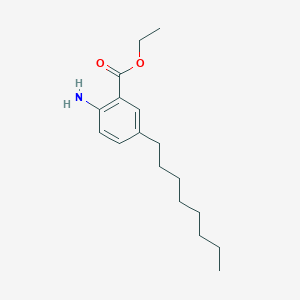![molecular formula C10H10FNO B13678120 8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678120.png)
8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that features a seven-membered nitrogen-containing ring fused with a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-(2’-bromophenyl)ethynylaniline as a substrate, which undergoes pseudo-intramolecular hydrohalogenation to form the desired azepine structure . The reaction conditions often include the use of a palladium catalyst and specific ligands to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring.
Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogen atoms or other functional groups.
Aplicaciones Científicas De Investigación
8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
5H-dibenzo[b,f]azepine: A structurally related compound with similar biological activity.
Flumazenil Related Compound A: Another fluorinated azepine derivative with potential medicinal applications.
Uniqueness: 8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is unique due to its specific fluorine substitution, which can significantly alter its chemical properties and biological activity compared to other azepine derivatives.
Propiedades
Fórmula molecular |
C10H10FNO |
|---|---|
Peso molecular |
179.19 g/mol |
Nombre IUPAC |
8-fluoro-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C10H10FNO/c11-7-3-4-8-9(6-7)12-5-1-2-10(8)13/h3-4,6,12H,1-2,5H2 |
Clave InChI |
ZFTOVPQZGDFJHK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C(C=C(C=C2)F)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



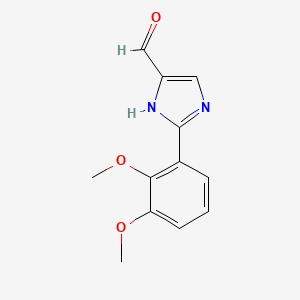
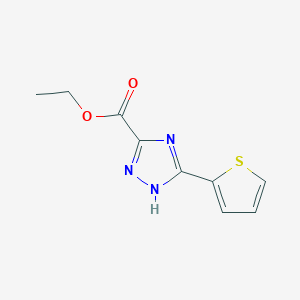
![1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678055.png)

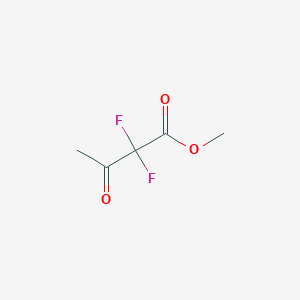
![3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13678073.png)
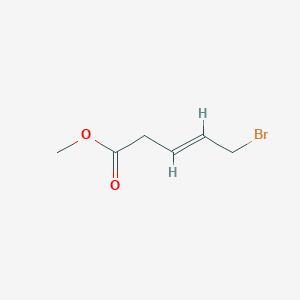
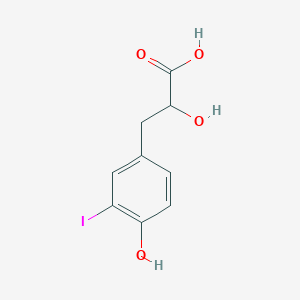

![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B13678092.png)
![4-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13678097.png)

